REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]1[N:12]=C(O)[C:10]([C:14]2[C:19]([F:20])=[CH:18][C:17]([F:21])=[CH:16][C:15]=2[F:22])=[C:9](O)[N:8]=1.P(Cl)(Cl)([Cl:26])=O.C(N(CC)C(C)C)(C)C.Cl[CH2:39][Cl:40]>C(OCC)(=O)C.C1(C)C=CC=CC=1>[Cl:26][C:9]1[C:10]([C:14]2[C:19]([F:20])=[CH:18][C:17]([F:21])=[CH:16][C:15]=2[F:22])=[C:39]([Cl:40])[N:12]=[C:7]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][N:1]=2)[N:8]=1
|
Name
|
2-pyrazin-2-yl-5-(2,4,6-trifluoro-phenyl)-pyrimidine-4,6-diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=NC=C1)C1=NC(=C(C(=N1)O)C1=C(C=C(C=C1F)F)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is slowly added at about 10–15° C.
|
Type
|
ADDITION
|
Details
|
preferably in the range of 1:4 is slowly added at about 10–15° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for about 6 to 24 h, preferably about 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The volatiles are removed by distillation to a residue which
|
Type
|
DISTILLATION
|
Details
|
is further distilled with toluene preferably two times
|
Type
|
CUSTOM
|
Details
|
to afford a further residue
|
Type
|
DISSOLUTION
|
Details
|
The further residue is dissolved in a solvent
|
Type
|
CUSTOM
|
Details
|
then partitioned
|
Type
|
ADDITION
|
Details
|
by pouring into water
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between about 5–15° C
|
Type
|
CUSTOM
|
Details
|
The solvent layer is separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of filter aid such as diatomaceous earth or through hydrous magnesium silicate and most of the volatiles
|
Type
|
CUSTOM
|
Details
|
removed to a residue to which
|
Type
|
ADDITION
|
Details
|
is added heptane forming a precipitated product
|
Type
|
CUSTOM
|
Details
|
The precipitated product 4,6-dichloro-2-pyrazin-2-yl-5-(2,4,6-trifluoro-phenyl)-pyrimidine 5 is collected
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=C1C1=C(C=C(C=C1F)F)F)Cl)C1=NC=CN=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |